molecular formula C10H12N2O B1436696 2,6-Dicyclopropylpyrimidin-4-ol CAS No. 874880-35-0

2,6-Dicyclopropylpyrimidin-4-ol

Cat. No.: B1436696
CAS No.: 874880-35-0
M. Wt: 176.21 g/mol
InChI Key: XQSCTLLEJRPUJJ-UHFFFAOYSA-N
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Description

2,6-Dicyclopropylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H12N2O It features a pyrimidine ring substituted with cyclopropyl groups at positions 2 and 6, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclopropylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine precursor. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2,6-Dicyclopropylpyrimidin-4-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dicyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl groups may also play a role in modulating the compound’s interaction with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dicyclopropylpyrimidin-4-ol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

2,4-dicyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-9-5-8(6-1-2-6)11-10(12-9)7-3-4-7/h5-7H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSCTLLEJRPUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290443
Record name 2,6-Dicyclopropyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874880-35-0
Record name 2,6-Dicyclopropyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874880-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dicyclopropyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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